2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate, or 2,5-DPDP, is an organic compound that has been widely studied for its ability to act as a catalyst in various chemical reactions. It is a member of the pyrrolidinone family of compounds, which have been used in a variety of applications, from pharmaceuticals to biochemistry. 2,5-DPDP is a chiral compound, meaning it has two non-superimposable mirror images, and is used as a catalyst in asymmetric synthesis.
Scientific Research Applications
Chemical Synthesis and Macrocyclization
The compound plays a role in the synthesis of porphyrazines with peripheral 2,5-di(4′-chlorophenyl)pyrrol-1-yl and dimethylamino substituents. It's interesting to note that the addition of DMF in the macrocyclization reactions increases the total yield and promotes the synthesis of higher-symmetry over lower-symmetry porphyrazine, demonstrating the compound's influence on chemical reactions and molecular structure formation (Szczolko et al., 2015).
Biomedical Research
Anticonvulsant and Antinociceptive Activity:
- Synthesis of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids demonstrated potential as new hybrid anticonvulsants. These molecules join the chemical fragments of well-known antiepileptic drugs and were shown to diminish pain responses in the formalin model of tonic pain in mice (Kamiński et al., 2016).
- Another study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential new hybrid anticonvulsant agents. The study reported compounds that demonstrated high protection and better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).
Antimicrobial Activity:
- Cyclization of certain butanoic acids to their corresponding pyrrolidin-2-ones was achieved using polyphosphate ester (PPE). The synthesized compounds were screened for antimicrobial activity, indicating a potential application of the compound in developing new antimicrobial agents (Zareef et al., 2008).
Material Science and Surface Chemistry
- A study investigated the use of 4-(dimethylamino)pyridine to form an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces. The findings have implications for the field of surface chemistry and material science, demonstrating the compound's utility in modifying surface properties (Gandubert & Lennox, 2006).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVABDPJDROOSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.